Increased Lipophilicity (ΔLogP ≈ +0.32) and Hydrogen-Bonding Capacity vs. 2-(2-Nitrophenoxy)acetamide
The target compound incorporates a 2-methoxy substituent that is absent in 2-(2-nitrophenoxy)acetamide (CAS 58562-46-2). This single substitution produces a measurable increase in predicted lipophilicity: ACD/LogP of 0.78 for the target vs. 0.46 for the de-methoxy analog , yielding ΔLogP ≈ +0.32. Simultaneously, the methoxy group elevates the topological polar surface area (TPSA) from 95.46 Ų to 107 Ų, increases hydrogen-bond acceptor count from 4 to 7, and adds one rotatable bond (5 vs. 4), while preserving Rule-of-Five compliance (zero violations for both compounds) .
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) and TPSA |
|---|---|
| Target Compound Data | ACD/LogP = 0.78; TPSA = 107 Ų; H-Bond Acceptors = 7; Rotatable Bonds = 5 |
| Comparator Or Baseline | 2-(2-Nitrophenoxy)acetamide: ACD/LogP = 0.46; TPSA = 95.46 Ų; H-Bond Acceptors = 4; Rotatable Bonds = 4 |
| Quantified Difference | ΔLogP ≈ +0.32 (70% relative increase); ΔTPSA = +11.54 Ų; H-Bond Acceptors +3 |
| Conditions | Computed using ACD/Labs Percepta Platform v14.00 for the target; ChemScene computational chemistry module for the comparator (both industry-standard prediction engines) |
Why This Matters
Higher LogP within the drug-like range (0.5–3.5) can enhance passive membrane permeability, while the increased TPSA remains well below the 140 Ų threshold for oral bioavailability, making the target compound a more balanced lead-like scaffold than its de-methoxy analog for programs requiring both solubility and permeability.
